Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate
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Overview
Description
Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate is a synthetic organic compound characterized by the presence of fluorine atoms and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the fluorination of a benzoate derivative, followed by the introduction of the oxane ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-difluoro-3-(methoxycarbonylamino)benzoate: Similar in structure but with a methoxy group instead of an oxane ring.
Methyl 2,5-difluoro-3-(ethoxycarbonylamino)benzoate: Contains an ethoxy group instead of an oxane ring.
Methyl 2,5-difluoro-3-(propoxycarbonylamino)benzoate: Features a propoxy group in place of the oxane ring.
Uniqueness
Methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2,5-difluoro-3-(oxane-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-20-14(19)9-6-8(15)7-10(12(9)16)17-13(18)11-4-2-3-5-21-11/h6-7,11H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOVYGQKHXWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2CCCCO2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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